molecular formula C24H20ClN5O2S B2717493 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-77-9

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2717493
CAS-Nummer: 540505-77-9
Molekulargewicht: 477.97
InChI-Schlüssel: RDQKREKOMJRAMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a triazolopyrimidine derivative characterized by a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine core. Key structural features include:

  • 2-Chlorophenyl group at position 7, contributing to hydrophobic interactions and electron-withdrawing effects.
  • Thiophen-2-yl substituent at position 2, enhancing π-π stacking interactions due to its aromaticity .
  • Methyl group at position 5, likely influencing steric effects and metabolic stability.

The compound’s molecular formula is C25H20ClN5O2S (molecular weight: 489.98 g/mol).

Eigenschaften

IUPAC Name

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-14-20(23(31)27-17-10-5-6-11-18(17)32-2)21(15-8-3-4-9-16(15)25)30-24(26-14)28-22(29-30)19-12-7-13-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQKREKOMJRAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic organic molecule that exhibits significant biological activity. Its unique structural features, which include a triazolopyrimidine core and various aromatic substituents, suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is:

7 2 chlorophenyl N 2 methoxyphenyl 5 methyl 2 thiophen 2 yl 4 7 dihydro 1 2 4 triazolo 1 5 a pyrimidine 6 carboxamide\text{7 2 chlorophenyl N 2 methoxyphenyl 5 methyl 2 thiophen 2 yl 4 7 dihydro 1 2 4 triazolo 1 5 a pyrimidine 6 carboxamide}

Physical Properties:

  • Molecular Formula: C17_{17}H17_{17}ClN4_{4}O2_{2}S
  • Molecular Weight: 334.87 g/mol
  • CAS Number: 669740-02-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of diverse functional groups allows for various interactions including:

  • Hydrogen bonding
  • π–π stacking
  • Hydrophobic interactions

These interactions can modulate the activity of target proteins, leading to significant biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance:

  • Compounds derived from triazoles have shown promising activity against various bacterial strains. In particular, derivatives with thiophene moieties have been noted for their effectiveness against Gram-positive bacteria and certain Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Triazole Derivatives

CompoundTarget BacteriaInhibition Rate (%) at 100 μM
5aE. coli50%
5pStaphylococcus aureus71%
10aPseudomonas aeruginosa40%

Anticancer Activity

In vitro studies have demonstrated that compounds similar to the target molecule exhibit significant anti-proliferative effects against various cancer cell lines:

  • Compounds were tested against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with some showing IC50_{50} values lower than 25 μM, indicating potent anticancer activity .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50_{50} (μM)
5eHepG-2<25
6aMCF-7<25
10aPC-326–50

Case Study 1: Inhibition of Metallo-Beta-Lactamases

A study investigating related triazole compounds revealed their potential as inhibitors of metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance. One compound exhibited around 50% inhibition at a concentration of 100 μM against VIM-2 MBLs . This suggests that derivatives of the target compound may also possess similar inhibitory properties.

Case Study 2: Structural Insights and Modifications

Research on thiophene-linked triazoles indicated that structural modifications significantly affect biological activity. For example, varying the halogen substituents on the phenyl groups resulted in different levels of anti-proliferative activity across tested cancer cell lines . Such findings emphasize the importance of chemical structure in determining biological efficacy.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Variations and Molecular Properties

Compound Name / CAS / Source Substituents (Positions) Molecular Weight Key Structural Differences vs. Target Compound
Target Compound 7-(2-ClPh), 6-(2-MeOPh), 2-(thiophen-2-yl) 489.98 Reference
667902-79-6 7-(2-MeOPh), 6-(4-MeOPh), 2-(thiophen-2-yl) 473.55 Methoxy vs. chloro at 7-Ph; 4-MeO vs. 2-MeO at 6-Ph
540503-18-2 7-(2-NO2Ph), 6-(2-MeOPh), 2-Ph 484.46 Nitro vs. chloro at 7-Ph; phenyl vs. thiophene at position 2
1147211-56-0 5-oxo, 7-(3-MeOPh) 287.27 Oxo group at position 5; smaller molecular framework

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 2-chlorophenyl group in the target compound may enhance binding affinity compared to 2-methoxyphenyl (e.g., 667902-79-6) due to stronger hydrophobic and dipole interactions .
  • Thiophene vs. Phenyl : The thiophen-2-yl group (target compound) offers better π-stacking than phenyl (540503-18-2) but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .
  • Carboxamide Position: Substitution at the 2-methoxyphenyl (target) vs.

Key Observations :

  • Microwave Synthesis : Compounds in and were synthesized via microwave-assisted methods, achieving moderate yields (11–56%) for triazolopyrimidines with chlorophenyl groups. The target compound may require similar conditions.
  • Amide Coupling : High yields (82–90%) in suggest that carboxamide formation (as in the target compound) is efficient using NMI-SO2Cl2-mediated protocols.

Table 3: Reported Activities of Analogues

Compound / Source Biological Activity Mechanism / Target
Target Compound Not reported in evidence Hypothesized: kinase inhibition
2h, 2i, 2j mTOR inhibition (IC50 < 1 µM) Radiosensitization in HCC
6ai, 6bb Anti-inflammatory, anti-tubercular COX-2, Mycobacterium tuberculosis
Ethyl derivative Biologically active (unspecified) Purine analogue

Key Observations :

  • mTOR Inhibition : Compounds with methoxyphenyl and thioether groups (e.g., 2h ) show potent mTOR inhibition, suggesting the target compound’s 2-methoxyphenyl and thiophen-2-yl groups may confer similar activity.
  • Anti-Inflammatory Effects : Dihydrotriazolopyrimidines in exhibit COX-2 inhibition, which could be explored for the target compound given its carboxamide moiety.

Physicochemical and Crystallographic Insights

  • Crystal Packing : Analogues like the ethyl derivative in exhibit π-π stacking between triazolopyrimidine rings (centroid distance: 3.63–3.88 Å), a feature likely shared by the target compound due to its aromatic substituents.
  • Solubility : The 2-methoxyphenyl carboxamide in the target compound may improve aqueous solubility compared to nitro- or trifluoromethyl-substituted analogues (e.g., 540503-18-2 ).

Q & A

Q. What are the standard synthetic routes for preparing this triazolopyrimidine derivative, and how can reaction efficiency be monitored?

The compound is typically synthesized via multicomponent reactions (MCRs) involving condensation of substituted aldehydes, aminotriazoles, and carboxamide precursors under reflux conditions in polar solvents like ethanol or methanol. Catalysts such as acetic acid or p-toluenesulfonic acid are used to accelerate cyclization . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases, and purification involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 7.1–7.3 ppm) and carbon backbone .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated m/z) .
  • X-ray crystallography : Resolves bond angles and dihedral angles in the triazolopyrimidine core, confirming stereochemical stability .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening includes kinase inhibition assays (e.g., mTOR or MAPK pathways) due to structural similarity to kinase-binding triazolopyrimidines . Cytotoxicity profiling (MTT assay on cancer cell lines) and anti-inflammatory testing (COX-2 inhibition) are also common .

Advanced Research Questions

Q. How can synthetic yields be optimized given the low yields reported for analogous triazolopyrimidines?

Low yields (e.g., 11–56% in ) often stem from steric hindrance at the 2-thiophene or 2-chlorophenyl substituents. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency .
  • Solvent optimization : Switching from ethanol to DMF enhances solubility of aromatic intermediates .
  • Catalyst screening : Lewis acids like ZnCl2 improve regioselectivity during triazole ring formation .

Q. How do substituent variations (e.g., thiophene vs. phenyl groups) impact structure-activity relationships (SAR)?

Computational molecular docking (AutoDock Vina) reveals that:

  • The thiophene-2-yl group enhances π-π stacking with hydrophobic kinase pockets, increasing inhibitory potency .
  • 2-Chlorophenyl substituents improve metabolic stability by reducing CYP450-mediated oxidation .
  • Methoxy groups on the phenyl ring modulate solubility but may reduce membrane permeability .

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

Discrepancies arise from assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Mitigation involves:

  • Standardized purity protocols : HPLC purity >98% with orthogonal validation (NMR, HRMS) .
  • Dose-response curves : Replicate testing across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .

Q. What computational methods predict metabolite formation and toxicity risks?

  • ADMET Prediction (SwissADME) : Identifies high-risk metabolites (e.g., N-demethylation at the 5-methyl group) .
  • Density Functional Theory (DFT) : Calculates reactive sites prone to oxidation (e.g., thiophene sulfur) .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility during in vivo studies?

  • Prodrug design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirms binding to kinase targets by measuring protein thermal stability shifts .
  • CRISPR knockout models : Validate specificity using kinase-deficient cell lines .

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